

4-Cyanophenylhydrazine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Cyanophenylhydrazine
Hydrochloride

Cat. No.: B143474

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Cyanophenylhydrazine Hydrochloride**, a key reagent in organic synthesis with significant applications in pharmaceutical and chemical research. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of bioactive molecules.

Physicochemical Properties

4-Cyanophenylhydrazine Hydrochloride is a pale orange to brown powder.^[1] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	169.61 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₈ CIN ₃	[1] [3] [4] [6]
CAS Number	2863-98-1	[1] [2] [4] [5]
Melting Point	241-244 °C (decomposes)	[1] [2] [5]
Solubility	Soluble in methanol	[1]
Appearance	Pale orange to brown powder	[1]
Exact Mass	169.0406750 Da	[3]

Core Applications in Research and Development

4-Cyanophenylhydrazine Hydrochloride is a versatile intermediate, primarily utilized in the synthesis of more complex organic molecules.[\[4\]](#) Its reactive hydrazine group makes it a valuable building block in medicinal chemistry and materials science.[\[2\]](#)

Key applications include:

- **Synthesis of Indole Derivatives:** It is a crucial precursor in the Fischer indole synthesis, a fundamental reaction for creating the indole scaffold found in many pharmaceuticals, including antimigraine drugs of the triptan class.[\[7\]](#)[\[8\]](#)
- **Formation of Hydrazones:** It readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[\[2\]](#) These hydrazones can be important intermediates themselves or the final bioactive compounds.[\[2\]](#)
- **Development of Bioactive Compounds:** Derivatives of 4-Cyanophenylhydrazine have been investigated for a range of biological activities, highlighting their potential in drug discovery.[\[2\]](#)

Experimental Protocols

Synthesis of 4-Cyanophenylhydrazine Hydrochloride

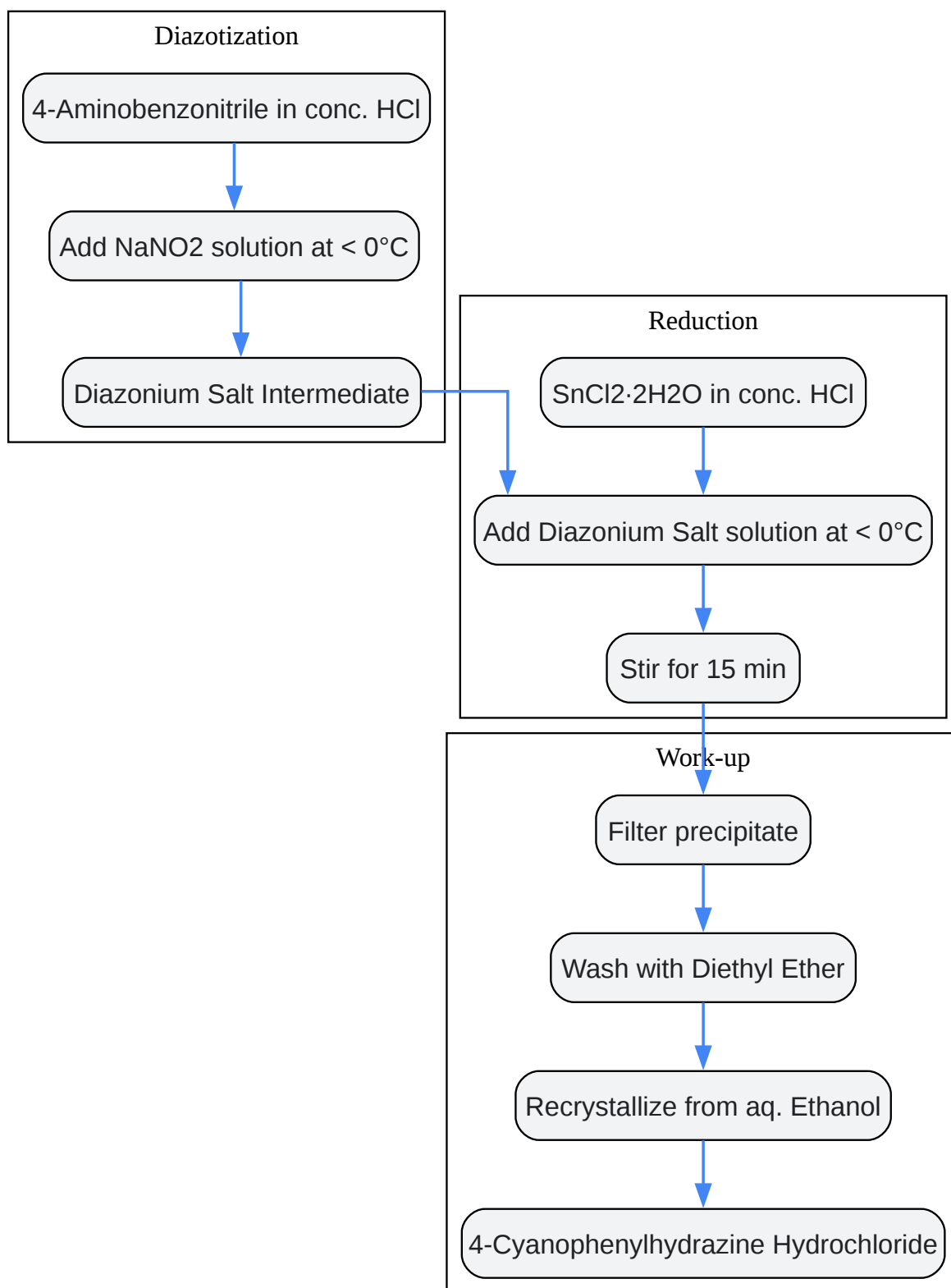
A common method for the synthesis of **4-Cyanophenylhydrazine Hydrochloride** is through the diazotization of 4-aminobenzonitrile followed by reduction.^{[1][2][9]}

Materials:

- 4-aminobenzonitrile
- Concentrated hydrochloric acid
- Sodium nitrite
- Tin(II) chloride dihydrate
- Water
- Diethyl ether
- Ethanol

Procedure:

- A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) in concentrated hydrochloric acid (e.g., 550 mL) is cooled to between -15 °C and 0 °C with stirring.^{[1][9]}
- A solution of sodium nitrite (e.g., 31.5 g, 457 mmol) in water (e.g., 200 mL) is added dropwise, maintaining the temperature below 0 °C.^{[1][9]}
- The resulting diazotized solution is then added to a pre-cooled solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) while keeping the temperature below 0 °C.^[1]
- The reaction mixture is stirred for an additional 15 minutes.^[1]
- The resulting white precipitate is collected by filtration, washed with diethyl ether, and can be recrystallized from aqueous ethanol to yield **4-Cyanophenylhydrazine Hydrochloride**.^{[1][9]}



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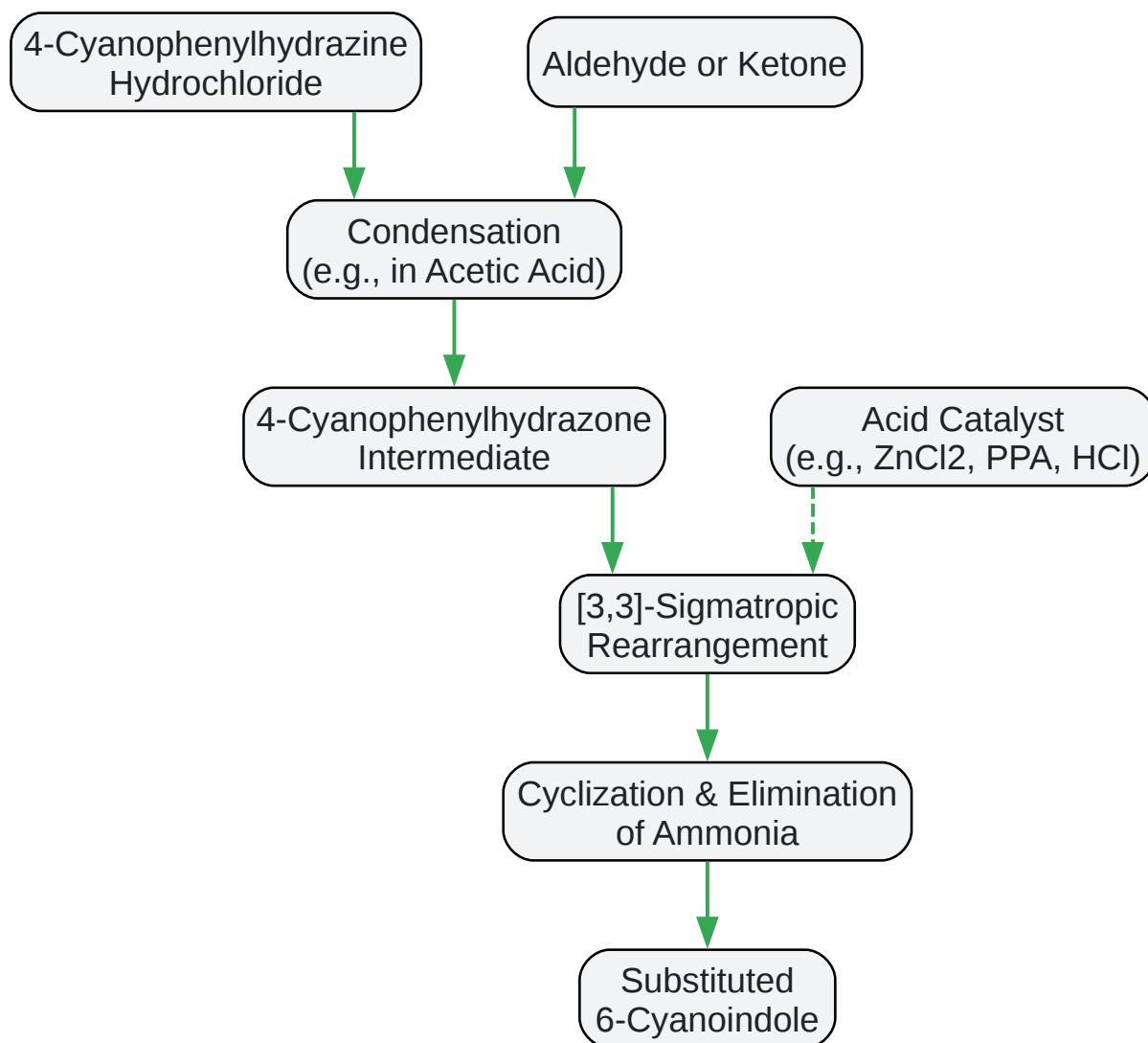
Synthesis workflow for **4-Cyanophenylhydrazine Hydrochloride**.

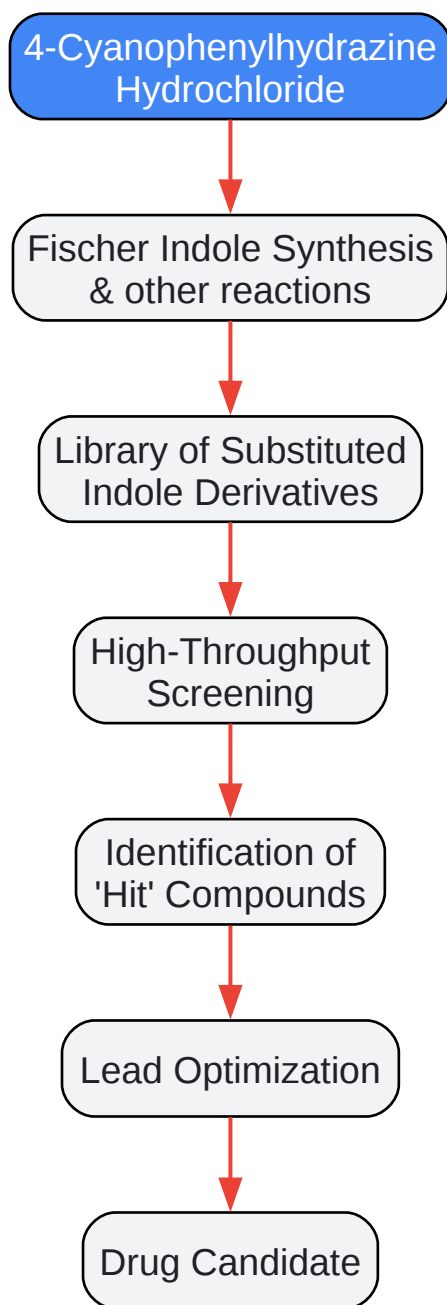
Fischer Indole Synthesis using 4-Cyanophenylhydrazine Hydrochloride

The Fischer indole synthesis is a powerful method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions.^{[7][8][10]}

General Procedure:

- **Hydrazone Formation:** **4-Cyanophenylhydrazine Hydrochloride** is reacted with an aldehyde or ketone (e.g., in a solvent like acetic acid) to form the corresponding 4-cyanophenylhydrazone.^[10] This can often be done in situ.
- **Cyclization:** The formed hydrazone is then heated in the presence of an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like HCl) to induce a ^{[2][2]}-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the substituted indole.^{[7][10]}





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